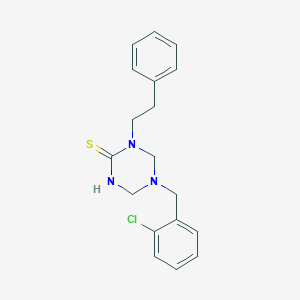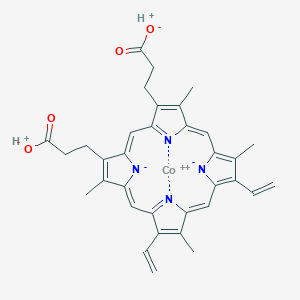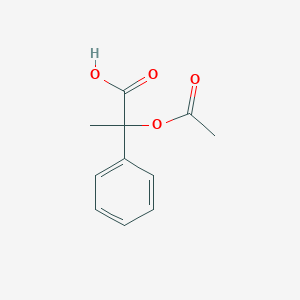
2-(3,4-DIMETHOXYBENZOYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide is a complex organic compound that features a benzoyl group substituted with two methoxy groups at the 3 and 4 positions, a dimethylhydrazine group, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXYBENZOYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE typically involves multiple steps, starting from 3,4-dimethoxybenzoic acid. One common method includes the following steps:
Formation of 3,4-dimethoxybenzoyl chloride: This is achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride in the presence of a catalyst such as dimethylformamide.
Reaction with N,N-dimethylhydrazine: The resulting 3,4-dimethoxybenzoyl chloride is then reacted with N,N-dimethylhydrazine to form the hydrazine derivative.
Sulfonamide formation: Finally, the hydrazine derivative is reacted with a sulfonyl chloride to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
2-(3,4-Dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(3,4-DIMETHOXYBENZOYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxybenzoic acid: A precursor in the synthesis of the target compound.
3,4-Dimethoxyphenethylamine: Shares the dimethoxybenzene core structure but differs in functional groups.
3,4-Dimethoxybenzyl chloride: Another related compound used in organic synthesis.
Uniqueness
2-(3,4-Dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H17N3O5S |
|---|---|
Peso molecular |
303.34 g/mol |
Nombre IUPAC |
N//'-(dimethylsulfamoyl)-3,4-dimethoxybenzohydrazide |
InChI |
InChI=1S/C11H17N3O5S/c1-14(2)20(16,17)13-12-11(15)8-5-6-9(18-3)10(7-8)19-4/h5-7,13H,1-4H3,(H,12,15) |
Clave InChI |
SDUQMWRRQZUKMT-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)NNC(=O)C1=CC(=C(C=C1)OC)OC |
SMILES canónico |
CN(C)S(=O)(=O)NNC(=O)C1=CC(=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)


![5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228052.png)





![ethyl 4-{[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228081.png)
![methyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228084.png)


